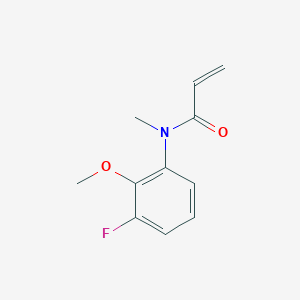

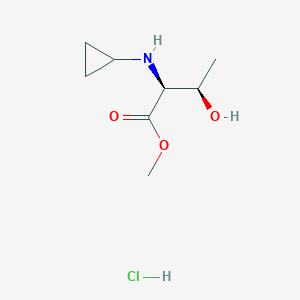

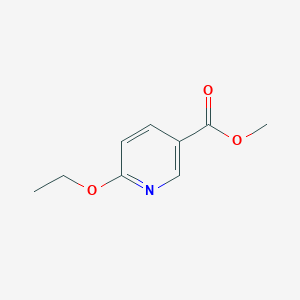

methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves diastereoselective cyclization processes, employing starting materials such as methyl (2S)-3-hydroxy-2-methyl propionate for the preparation of complex cyclic structures. These methodologies utilize base-induced cyclization, demonstrating the versatility of hydroxybutanoate derivatives in synthesizing various biologically active molecules (Gaucher et al., 1994).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides insights into the stereochemistry and configurational aspects of hydroxybutanoate derivatives. For instance, the determination of the (2S, 3R)-configuration of a related amino acid component by X-ray analysis confirms the utility of such analytical techniques in elucidating the structural details of complex molecules (Nakamura et al., 1976).

Chemical Reactions and Properties

Reactions involving hydroxybutanoate derivatives highlight the compound's versatility in organic synthesis. For example, the cyclization and cyclopropanation reactions demonstrate the potential of these compounds in constructing cyclic and bicyclic structures with high stereocontrol, showcasing their application in synthesizing a wide range of chemical entities (Isono & Mori, 1996).

科学的研究の応用

Metabolism and Isomerization Processes Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride is involved in complex metabolic pathways and biochemical reactions. A study highlighted that isobutyric acid undergoes dehydrogenation stereospecifically at the (2-pro-S)methyl and alpha-methine groups, leading to the formation of methacrylate, which is then hydrated to produce (S)(+)-3-hydroxyisobutyric acid (Amster & Tanaka, 1980).

Neuroprotective Effects The compound has been studied for its neuroprotective effects, particularly in the context of ischemic neuronal damage. Research indicates that certain analogs like 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride can prevent neuronal death in the hippocampal region of the brain by reducing oxidative stress through antioxidant actions (Ha et al., 2013).

Inhibition of T Cell Activation Another important application is in immunology, where analogs of methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride, such as DZ2002 (methyl 4-(adenin-9-yl)-2-hydroxybutanoate), have been found to suppress antigen-induced specific immune responses, particularly Th1-type responses. This effect is likely due to the inhibition of T cell activation and proliferation (Fu et al., 2006).

Inhibition of S-Adenosyl-l-Homocysteine Hydrolase Additionally, the inhibition of S-adenosyl-l-homocysteine hydrolase by compounds like DZ2002 plays a role in curtailing ovalbumin-induced immune responses, suggesting potential applications in immunotherapy and treatment of Th1-mediated inflammatory diseases (Fu et al., 2006).

特性

IUPAC Name |

methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-5(10)7(8(11)12-2)9-6-3-4-6;/h5-7,9-10H,3-4H2,1-2H3;1H/t5-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRYVLPZSRADTC-PACXSXMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC1CC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC1CC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2495364.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2495365.png)

![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2495366.png)

![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2495372.png)